2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Overview
Description
2-Bromo-1-(5-bromothiophen-2-yl)ethanone is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a brominated derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis .
Biochemical Pathways
The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. Therefore, modulation of GSK-3β activity can have wide-ranging effects on cellular function .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, potential effects could include changes in cell signaling, growth metabolism, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromothiophen-2-yl)ethanone can be synthesized through the bromination of 1-(5-bromothiophen-2-yl)ethanone. The reaction involves the use of copper(II) bromide (CuBr2) as a brominating agent in a solvent mixture of chloroform and ethyl acetate. The reaction mixture is refluxed overnight, and the product is obtained after cooling and evaporating the solvent under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include alcohols or reduced thiophene derivatives.
Scientific Research Applications
2-Bromo-1-(5-bromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4,5-dibromothiophen-2-yl)ethanone
- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
- 2-Bromo-1-(5-methylthiophen-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-bromothiophen-2-yl)ethanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its dual bromine atoms enhance its utility in substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Bromo-1-(5-bromothiophen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a bromo-substituted thiophene ring and an ethanone functional group. Its molecular formula is C₆H₄Br₂OS, with a molecular weight of 283.97 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes.
The compound's structural complexity enhances its reactivity and potential applications in various fields, including organic synthesis and pharmacology. The brominated thiophene moiety contributes to its biological activity, making it a valuable intermediate in drug development.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant drug interactions and altered pharmacokinetics. Understanding this interaction is essential for evaluating the safety and efficacy of drugs metabolized by CYP1A2.
Anticancer Properties
Similar compounds have been studied for their anticancer properties. For instance, derivatives of thiophene have shown anti-proliferative effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). Compounds structurally related to this compound exhibited IC50 values less than 25 μM against these cell lines, indicating potent activity .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromoacetophenone | Aromatic ketone without thiophene | Moderate anticancer activity |
5-Bromothiophene | Thiophene ring only | Precursor for various thiophene derivatives |
4-Bromoaniline | Aromatic amine | Used extensively in dye manufacturing |
3-Bromothiophene | Similar thiophene structure | Different electronic properties affecting reactivity |
2-Acetylthiophene | Contains an acetyl group on thiophene | Useful in synthesizing various functionalized thiophenes |
The uniqueness of this compound lies in its dual bromine substitutions coupled with the ethanone functionality, enhancing its reactivity compared to simpler analogs.
Case Studies
In studies assessing the antimicrobial activity of compounds related to thiophenes, derivatives similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. However, they were generally inactive against fungal strains . The structural modifications influenced the potency and spectrum of antibacterial activity, indicating the importance of specific substituents in enhancing biological efficacy.
Case Study: Antiproliferative Activity
A detailed study evaluated various thiophene derivatives for their antiproliferative activity against cancer cell lines. The results indicated that certain compounds exhibited higher activity than their precursors, with optimal activity observed in derivatives with specific substitutions on the thiophene ring. For example, compounds with additional bromine atoms showed varying effects on the potency against different cancer types .
Properties
IUPAC Name |
2-bromo-1-(5-bromothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXRAVUJGCRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365795 | |
Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-44-9 | |
Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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